molecular formula C8H9IZn B1598863 3,4-Dimethylphenylzinc iodide CAS No. 312692-97-0

3,4-Dimethylphenylzinc iodide

Cat. No.: B1598863
CAS No.: 312692-97-0
M. Wt: 297.4 g/mol
InChI Key: VNMVACXRZXUZIP-UHFFFAOYSA-M
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Description

3,4-Dimethylphenylzinc iodide is an organozinc compound with the molecular formula C8H9IZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethylphenylzinc iodide can be synthesized through the reaction of 3,4-dimethylphenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include additional steps such as purification and stabilization of the compound to make it suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethylphenylzinc iodide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds. It can also participate in other types of reactions, including nucleophilic addition and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

3,4-Dimethylphenylzinc iodide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-dimethylphenylzinc iodide exerts its effects involves the formation of a carbon-zinc bond, which acts as a nucleophile in various reactions. The compound can transfer its phenyl group to electrophilic centers, facilitating the formation of new carbon-carbon bonds. This process is often catalyzed by transition metals such as palladium, which enhance the reactivity and selectivity of the reactions .

Comparison with Similar Compounds

  • Phenylzinc iodide
  • 2,4-Dimethylphenylzinc iodide
  • 4-Methylphenylzinc iodide

Comparison: 3,4-Dimethylphenylzinc iodide is unique due to the presence of two methyl groups at the 3 and 4 positions of the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylzinc iodide, the additional methyl groups can provide steric hindrance and electronic effects that may enhance or inhibit certain reactions. This makes this compound a versatile reagent with distinct properties compared to its analogs .

Properties

IUPAC Name

1,2-dimethylbenzene-5-ide;iodozinc(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9.HI.Zn/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMVACXRZXUZIP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[C-]C=C1)C.[Zn+]I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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